molecular formula C14H16N4O3 B11052349 [5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile

[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile

Cat. No. B11052349
M. Wt: 288.30 g/mol
InChI Key: PKDRBMIZBUWEDQ-UHFFFAOYSA-N
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Description

[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes a furan ring, cyano groups, and a hydroxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl cyanoacetate with ethylene glycol in the presence of a base to form the hydroxyethoxy intermediate. This intermediate is then reacted with furan-3-carboxaldehyde and ammonium acetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or hydroxyethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [5-amino-2-tert-butyl-4-cyano-2-(2-methoxyethoxy)furan-3(2H)-ylidene]propanedinitrile
  • [5-amino-2-tert-butyl-4-cyano-2-(2-ethoxyethoxy)furan-3(2H)-ylidene]propanedinitrile

Uniqueness

The uniqueness of [5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile lies in its specific substituents, which confer distinct chemical and biological properties. The hydroxyethoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.

properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

2-[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3-ylidene]propanedinitrile

InChI

InChI=1S/C14H16N4O3/c1-13(2,3)14(20-5-4-19)11(9(6-15)7-16)10(8-17)12(18)21-14/h19H,4-5,18H2,1-3H3

InChI Key

PKDRBMIZBUWEDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C(=C(C#N)C#N)C(=C(O1)N)C#N)OCCO

Origin of Product

United States

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